N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide
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Overview
Description
N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group, a carbamothioyl group, and an iodinated benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Carbamothioylation: The addition of the carbamothioyl group.
Iodination: The final step involves the iodination of the benzamide moiety.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodinated benzamide moiety can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylamino)phenyl]carbamothioyl}-3-ethoxybenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-chloro-5-iodobenzamide
Uniqueness
N-[4-({[(3-iodobenzoyl)amino]carbothioyl}amino)phenyl]acetamide stands out due to the presence of the iodinated benzamide moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where iodination is crucial, such as in radiolabeling for imaging studies.
Properties
Molecular Formula |
C16H14IN3O2S |
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Molecular Weight |
439.3g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-iodobenzamide |
InChI |
InChI=1S/C16H14IN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
InChI Key |
XSTRKOKVHCAUPS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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